D-赤藓醇-MAPP

科学研究应用

D-赤式-MAPP在科学研究中具有多种应用,特别是在化学、生物学和医学领域:

作用机制

生化分析

Biochemical Properties

D-erythro-MAPP interacts with alkaline ceramidase, inhibiting its function with an IC50 value of 1-5 µM . This interaction leads to an increase in endogenous ceramide levels within cells .

Cellular Effects

The increase in ceramide levels caused by D-erythro-MAPP can lead to growth suppression and cell cycle arrest . This is due to ceramide’s role as a negative regulator of cell proliferation .

Molecular Mechanism

D-erythro-MAPP exerts its effects at the molecular level by inhibiting alkaline ceramidase . This inhibition prevents the breakdown of ceramide to sphingosine, leading to an increase in ceramide levels within cells .

Temporal Effects in Laboratory Settings

D-erythro-MAPP has been shown to be active in vitro . Over time, the inhibition of alkaline ceramidase by D-erythro-MAPP leads to an increase in ceramide levels, which can result in growth suppression and cell cycle arrest .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner .

Metabolic Pathways

D-erythro-MAPP is involved in sphingolipid metabolism, specifically in the breakdown of ceramide to sphingosine . By inhibiting alkaline ceramidase, D-erythro-MAPP prevents this metabolic process, leading to an increase in ceramide levels .

准备方法

合成路线和反应条件

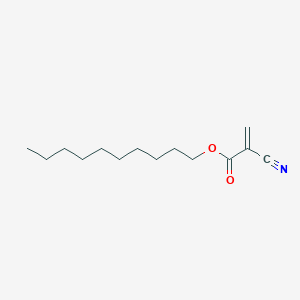

D-赤式-MAPP的合成涉及在受控条件下使肉豆蔻酰氯与(1S,2R)-2-氨基-1-苯基-1-丙醇反应 . 反应通常需要三乙胺等碱来中和反应过程中生成的盐酸。 然后使用重结晶或色谱等标准技术纯化产物 .

工业生产方法

虽然D-赤式-MAPP的具体工业生产方法没有被广泛记录,但该化合物的大规模合成可能涉及类似的反应条件,并针对产率和纯度进行优化。 这可能包括使用自动化反应器和先进的纯化技术来确保一致性和效率 .

化学反应分析

反应类型

D-赤式-MAPP主要经历酰胺和醇典型的反应。 这些包括:

氧化: 在强氧化条件下,羟基可以被氧化成酮。

还原: 酰胺基团可以使用如氢化铝锂等还原剂还原为胺。

常见试剂和条件

氧化: 酸性条件下的高锰酸钾或三氧化铬。

还原: 无水乙醚中的氢化铝锂。

主要产品

氧化: 形成酮衍生物。

还原: 形成胺衍生物。

相似化合物的比较

类似化合物

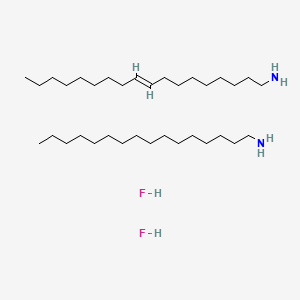

N,N-二甲基-D-赤式-鞘氨醇(DMS): 另一种调节细胞神经酰胺水平并诱导凋亡的神经酰胺类似物.

Ceranib-2: 一种在癌症研究中具有类似应用的神经酰胺酶抑制剂.

独特性

D-赤式-MAPP在碱性神经酰胺酶的特异性及其显著提高细胞内神经酰胺水平的能力方面是独一无二的 . 这种特异性使其成为研究神经酰胺代谢及其在各种生物过程中的影响的宝贵工具 .

属性

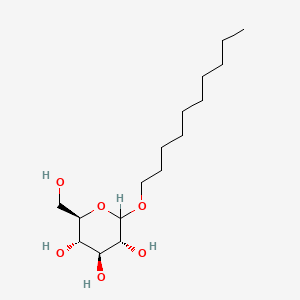

IUPAC Name |

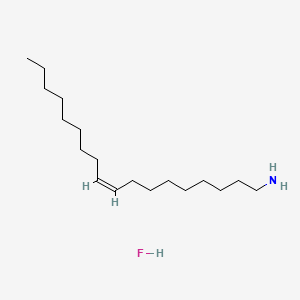

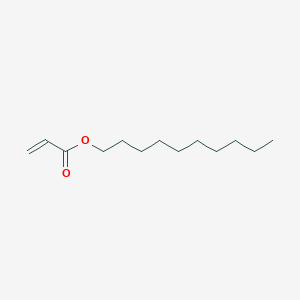

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAZEWZHIRBZDA-NFBKMPQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931906 | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60847-25-8, 143492-38-0 | |

| Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythro-MAPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP)?

A1: D-erythro-MAPP functions as an inhibitor of alkaline ceramidase. [, ] By inhibiting this enzyme, D-erythro-MAPP prevents the breakdown of ceramide, leading to an increase in intracellular ceramide levels. [, ] This increase in ceramide can then influence various cellular processes, including apoptosis and the modulation of hematopoietic cell fates. []

Q2: What specific cellular responses have been observed with D-erythro-MAPP treatment in scientific studies?

A2: In studies using boar spermatozoa, D-erythro-MAPP was found to enhance acrosomal exocytosis triggered by calcium and the calcium ionophore A23187. [] This suggests a potential role for ceramide in the intricate signaling pathways governing acrosomal exocytosis during fertilization. Additionally, D-erythro-MAPP, in conjunction with tumor necrosis factor (TNF), demonstrated a significant impact on the functional properties of human hematopoietic stem cells. [] The combination led to a reduction in the cells' ability to generate colony-forming cells in long-term cultures, suggesting ceramide's role in modulating hematopoietic cell fate decisions. []

Q3: Are there any studies examining the impact of D-erythro-MAPP on vascular function?

A3: While not explicitly investigated, research on diabetic mouse models suggests a potential link between D-erythro-MAPP's influence on ceramide pathways and vascular function. [] The study found that sphingomyelinase (SMase), which ultimately increases ceramide levels, induces distinct vascular responses in diabetic mice. [] Although D-erythro-MAPP's direct effects weren't assessed in this context, the findings highlight the potential interplay between ceramide modulation and vascular reactivity, particularly in a diabetic setting.

Q4: Does D-erythro-MAPP impact other sphingolipid signaling pathways?

A4: Research suggests that D-erythro-MAPP's influence might extend beyond just ceramide. A study focusing on the yeast protein Izh2p, a receptor implicated in various cellular functions, revealed that D-erythro-MAPP inhibited the protein's effect on iron uptake. [] This, coupled with findings of D-erythro-MAPP's influence on sphingoid base levels and dependence on sphingoid base-sensing kinases, suggests a broader impact on sphingolipid signaling pathways. [] This highlights the intricate and interconnected nature of sphingolipid signaling and the potential for D-erythro-MAPP to modulate various downstream effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。